RuPhos, or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a monodentate phosphine ligand from the dialkylbiaryl phosphine class, commonly known as Buchwald ligands. Its structure, featuring a bulky dicyclohexylphosphine group and electron-donating isopropoxy substituents, confers high activity in palladium-catalyzed cross-coupling reactions. It is widely employed for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, particularly in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which are foundational in pharmaceutical and materials science synthesis.
In palladium-catalyzed cross-coupling, phosphine ligands are not interchangeable commodities. Subtle structural variations between dialkylbiaryl phosphines—such as the difference between RuPhos, SPhos, and BrettPhos—can lead to dramatic differences in catalytic activity, stability, and substrate scope. Factors like steric hindrance and electronic properties dictate the efficiency of key catalytic steps, such as oxidative addition and reductive elimination. Selecting a suboptimal ligand can result in failed reactions, low yields, or the need for harsher conditions, particularly with challenging substrates like heteroaryl chlorides or sterically hindered amines. Therefore, procurement decisions must be based on evidence for the specific transformation required, as a ligand that excels in one context may be ineffective in another.
In the palladium-catalyzed C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine, a challenging transformation relevant to pharmaceutical synthesis, the RuPhos-derived precatalyst demonstrated superior performance compared to other leading ligands. The RuPhos precatalyst afforded the desired product in 83% yield, outperforming the catalyst generated in-situ from SPhos ligand (76% yield) and the in-situ RuPhos system (71% yield). This highlights the procurement value of the specific RuPhos precatalyst form for ensuring higher yields and reproducibility with complex, nitrogen-containing substrates.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | 83% (using RuPhos Precatalyst) |
| Comparator Or Baseline | SPhos Ligand (in-situ): 76% |
| Quantified Difference | +7% absolute yield increase over SPhos |
| Conditions | Pd-catalyzed C,N-cross coupling of 3-bromo-2-aminopyridine with morpholine, using LiHMDS base in THF at 65 °C for 16 h. |
For synthesizing complex heterocyclic molecules, this data justifies procuring the RuPhos precatalyst over other common systems to achieve higher process yields and batch-to-batch consistency.
In a comparative screen for the amination of 1-bromo-3,5-bis(trifluoromethyl)benzene with 4-methoxyaniline, RuPhos was among a select group of ligands that achieved quantitative yield. It significantly outperformed other common phosphine ligands such as DavePhos (84% yield) and tBuXPhos (77% yield) under the same conditions. While its performance was comparable to XPhos and SPhos in this specific reaction, this evidence places RuPhos within the highest efficacy tier, making it a reliable choice over less effective alternatives.
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | Quantitative (>99%) |
| Comparator Or Baseline | DavePhos: 84%; tBuXPhos: 77% |
| Quantified Difference | At least +15% absolute yield increase over DavePhos. |
| Conditions | Pd₂(dba)₃ precursor, amination of 1-bromo-3,5-bis(trifluoromethyl)benzene with 4-methoxyaniline in rapeseed oil. |
This evidence supports selecting RuPhos to maximize reaction conversion and yield, reducing downstream purification costs and improving process atom economy compared to other widely used phosphine ligands.
Computational studies reveal a key mechanistic difference between RuPhos and other ligands like BrettPhos that explains its utility with bulky substrates. For the Pd-RuPhos catalytic system, the rate-limiting step of the Buchwald-Hartwig amination is the final C-N bond-forming reductive elimination. In contrast, for a more hindered ligand like BrettPhos, the initial oxidative addition is the bottleneck. This profile makes RuPhos particularly well-suited for reactions involving sterically demanding amines, where accelerating the difficult reductive elimination step is critical for catalytic turnover.
| Evidence Dimension | Rate-Limiting Step in Catalytic Cycle |
| Target Compound Data | Reductive Elimination |
| Comparator Or Baseline | BrettPhos: Oxidative Addition |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Density Functional Theory (DFT) calculations of the Buchwald-Hartwig amination pathway. |
This insight provides a rational basis for selecting RuPhos specifically for transformations involving bulky or complex amines, where other ligands may fail due to a slow, sterically-impeded final step.
For the synthesis of pharmaceutical intermediates and other high-value compounds involving the coupling of amines to heteroaryl halides, particularly challenging substrates like aminopyridines. The demonstrated high yield of the RuPhos precatalyst makes it the right choice for maximizing efficiency in these critical transformations.
When coupling bulky secondary amines where steric hindrance can slow or stall the reaction. The unique mechanistic profile of the RuPhos-palladium system, where reductive elimination is rate-limiting, makes it particularly effective at overcoming the challenges posed by these substrates.
In process development and scale-up where maximizing yield and minimizing catalyst loading are primary objectives. RuPhos has proven to be in the highest performance tier for C-N amination, delivering quantitative conversion where other common ligands provide significantly lower yields.
Irritant